molecular formula C9H15NO B14226146 3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide CAS No. 634584-12-6

3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide

Cat. No.: B14226146
CAS No.: 634584-12-6
M. Wt: 153.22 g/mol
InChI Key: MUXGPGRXZZCFEX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide is an organic compound with a unique structure that includes a butanamide backbone substituted with a prop-2-yn-1-yl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with prop-2-yn-1-amine under amide formation conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger quantities of reactants and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ket

Properties

CAS No.

634584-12-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,3-dimethyl-N-prop-2-ynylbutanamide

InChI

InChI=1S/C9H15NO/c1-5-6-10-8(11)7-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11)

InChI Key

MUXGPGRXZZCFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NCC#C

Origin of Product

United States

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